molecular formula C13H18FNO B1401317 N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine CAS No. 1357147-53-5

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B1401317
CAS No.: 1357147-53-5
M. Wt: 223.29 g/mol
InChI Key: CMQBCJAVAGFQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine is a chemical compound with the CAS Number: 1357147-53-5 . It has a molecular weight of 223.29 . This compound is in liquid form and is used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery and organic synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-fluoro-3-methoxybenzyl)cyclopentanamine . The InChI code for this compound is 1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

1. Application in PET Imaging for Neurodegenerative Disorders

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine shows potential in the development of positron emission tomography (PET) ligands for imaging NR2B subunit-containing NMDA receptors. This application is significant in studying neurodegenerative disorders like Alzheimer's disease. A study synthesized a carbon-11 labelled derivative for PET imaging, highlighting its potential for assessing NMDA receptor bioavailability in vivo (Christiaans et al., 2014).

2. Analytical Characterization in Psychoactive Substances Research

The compound has been part of the analytical characterization of various N,N-dialkylated tryptamines, which are crucial in multidisciplinary research areas, including psychoactive properties and potential therapeutic uses. This research provides valuable data for communities facing emerging substances in both clinical and non-clinical research contexts (Brandt et al., 2017).

3. Serotonin 1A Receptors Study in Alzheimer's Disease

The compound has been utilized in studies involving serotonin 1A (5-HT1A) receptors in Alzheimer's disease patients. It was used in conjunction with PET for quantifying 5-HT1A receptor densities, providing insights into the neurobiological underpinnings of Alzheimer's (Kepe et al., 2006).

4. Inhibitor Studies in PET Imaging

Studies have been conducted on derivatives like the CGS 27023A derivative (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide 1a for PET imaging applications. Such research is vital in matrix metalloproteinase inhibitor studies and their role in various physiological processes (Wagner et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQBCJAVAGFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 3
Reactant of Route 3
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 4
Reactant of Route 4
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 5
Reactant of Route 5
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 6
Reactant of Route 6
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.